2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that features both an imidazole and an indazole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization with an imidazole derivative. The reaction conditions often require the use of a catalyst, such as an acid or base, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole or indazole rings .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
- 2-(4,5-Dihydro-1H-imidazol-2-yl)benzamide
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its combined imidazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
672948-62-8 |
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Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C10H14N4/c1-2-4-9-8(3-1)7-14(13-9)10-11-5-6-12-10/h7H,1-6H2,(H,11,12) |
InChI Key |
GNLTUXRFRXWXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C=C2C1)C3=NCCN3 |
Origin of Product |
United States |
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